molecular formula C17H24Cl2N2O3 B3945401 Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B3945401
M. Wt: 375.3 g/mol
InChI Key: MOIDRTTVKDRTCO-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperidine ring, an ethyl ester group, and a 2-chloroanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chloroanilino Group: This step involves the reaction of the piperidine derivative with 2-chloroaniline under controlled conditions.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethyl chloroformate or a similar reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects and as a lead compound for drug development.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2-bromoanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
  • Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the 2-chloroanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

IUPAC Name

ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3.ClH/c1-2-23-17(22)13-6-5-10-20(12-13)11-9-16(21)19-15-8-4-3-7-14(15)18;/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIDRTTVKDRTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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